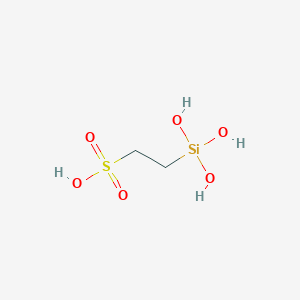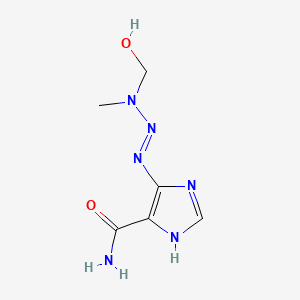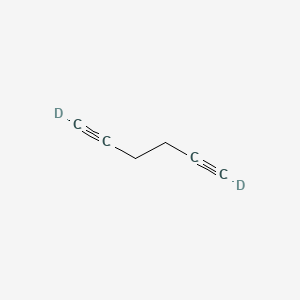
1,5-Hexadiyne-1,6-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Hexadiyne-1,6-d2 is a deuterated derivative of 1,5-Hexadiyne, with the molecular formula C6H4D2 and a molecular weight of 80.1242 . This compound is characterized by the presence of two triple bonds in its structure, making it a member of the alkyne family. The deuterium atoms replace the hydrogen atoms at the terminal positions, which can be useful in various scientific studies, particularly those involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Hexadiyne-1,6-d2 can be synthesized through various methods. One common approach involves the deuteration of 1,5-Hexadiyne. This process typically requires the use of deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the alkyne structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of alkyne synthesis and deuteration can be applied. Industrial production would likely involve large-scale deuteration reactors and stringent control of reaction conditions to ensure high yield and purity of the deuterated compound.
化学反応の分析
Types of Reactions
1,5-Hexadiyne-1,6-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated products.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The terminal deuterium atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
1,5-Hexadiyne-1,6-d2 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and reaction mechanisms.
Medicine: Investigated for potential use in drug development and as a tool in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,5-Hexadiyne-1,6-d2 is primarily related to its chemical reactivity. The presence of triple bonds makes it highly reactive in various chemical transformations. The deuterium atoms can influence reaction kinetics and mechanisms, providing insights into isotopic effects and reaction pathways. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
類似化合物との比較
Similar Compounds
1,5-Hexadiyne: The non-deuterated analog with similar chemical properties but different isotopic composition.
1,4-Hexadiyne: A structural isomer with the triple bonds located at different positions.
1,6-Heptadiyne: An alkyne with an additional carbon atom in the chain.
Uniqueness
1,5-Hexadiyne-1,6-d2 is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This isotopic labeling makes it valuable in research applications where tracing and studying reaction mechanisms are essential. The compound’s reactivity and versatility in various chemical reactions further enhance its uniqueness compared to similar compounds .
特性
CAS番号 |
73385-31-6 |
|---|---|
分子式 |
C6H6 |
分子量 |
80.12 g/mol |
IUPAC名 |
1,6-dideuteriohexa-1,5-diyne |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2/i1D,2D |
InChIキー |
YFIBSNDOVCWPBL-QDNHWIQGSA-N |
異性体SMILES |
[2H]C#CCCC#C[2H] |
正規SMILES |
C#CCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
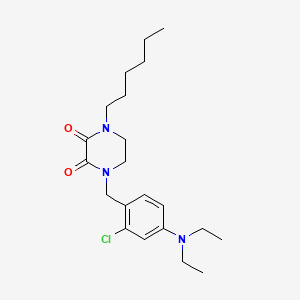
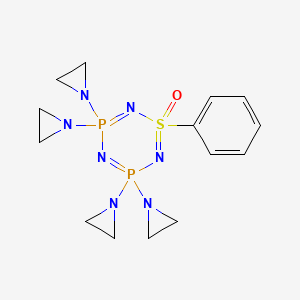

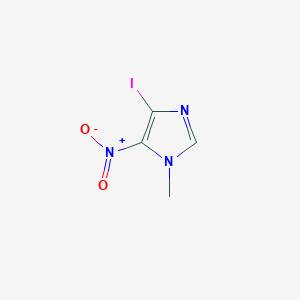
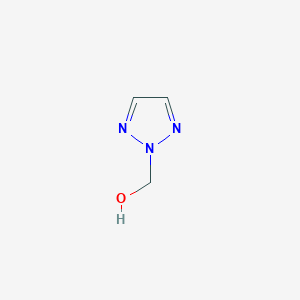
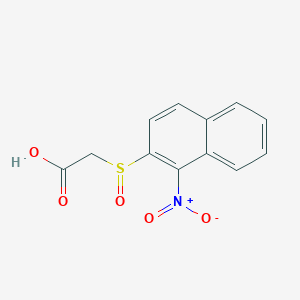

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
